![molecular formula C14H28N2O4 B8197283 Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate](/img/structure/B8197283.png)
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C14H28N2O4 and its molecular weight is 288.38 g/mol. The purity is usually 95%.
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Scientific Research Applications
β-Aminoethylation Applications : Di-tert-butyl ethynylimidodicarbonate, a related compound, serves as a versatile reagent for β-aminoethylation of organic electrophiles. This method has been utilized in the short formal synthesis of pyrrolidinoindoline alkaloids (±)-CPC-1 and (±)-Alline (Beveridge, Hu, Gregoire, & Batey, 2020).
Synthesis of Fused Heterocyclic Systems : Compounds like 3,5-Di-tert-butyl-1,2-benzoquinone are instrumental in synthesizing new fused heterocyclic systems, aminophenols, and phenoxazines (Bang et al., 2009).
Polymer Stabilizer Polymorphism : The crystal polymorphism in similar compounds, like 1,2-bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine (a polymer stabilizer), can significantly impact additive behavior and dispersion in polymer compounds (Cogen & Hilmer, 2008).
Organic Synthesis and Catalysis : Di-tert-butyl ketone hydrazone and its derivatives represent a new class of compounds with potential applications in organic synthesis and catalysis (Villiers, Thuéry, & Ephritikhine, 2006).
Insecticidal Activities : N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazoles demonstrate promising insecticidal activities against Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).
Hydrohydrazination Reactions : Research has been conducted on efficient functionalization of mono-, di-, and trisubstituted olefins through hydrohydrazination, which is crucial for the synthesis of various alkyl azides and hydrazines (Waser, Gášpár, Nambu, & Carreira, 2006).
properties
IUPAC Name |
tert-butyl N-ethyl-N-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-9-15(11(17)19-13(3,4)5)16(10-2)12(18)20-14(6,7)8/h9-10H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPRGBPBUAPVBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(=O)OC(C)(C)C)N(CC)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 1,2-diethylhydrazine-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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